Mazapertine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Early Research on Antipsychotic Effects:

Recent Research:

More recent research has explored the potential of mazapertine for other uses. These include studies on:

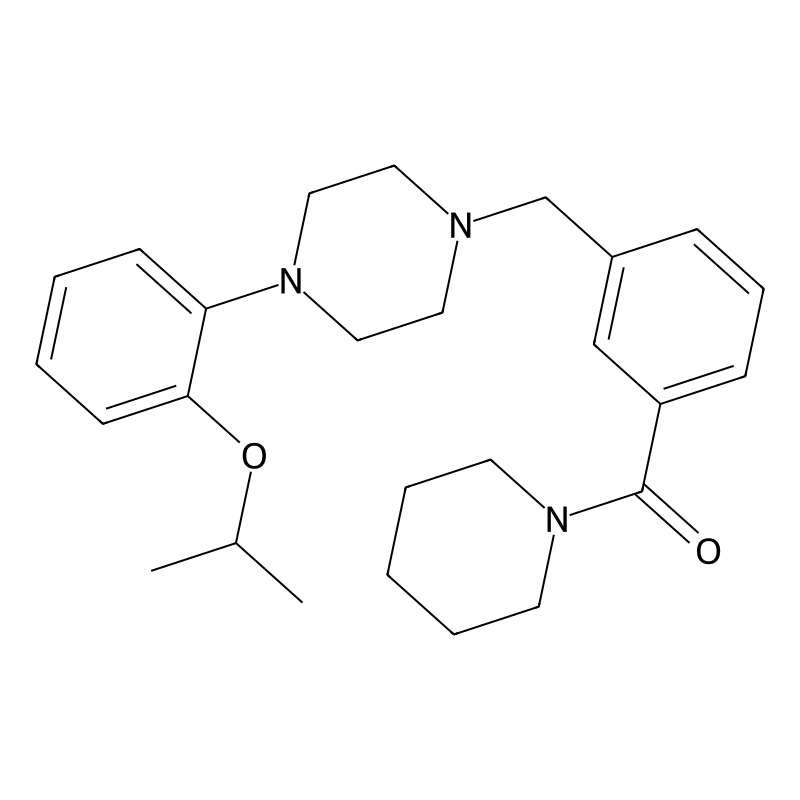

Mazapertine is a pharmacological compound primarily recognized for its role as an antipsychotic agent. It is classified as a mixed antagonist of dopamine D2 receptors, norepinephrine receptors, and serotonin 5-HT1A receptors. This unique receptor profile contributes to its effectiveness in treating various psychiatric disorders, particularly schizophrenia. The compound is chemically known as 1-(4-(4-(2-methylpiperidin-1-yl)butyl)-1-piperazinyl)-2-methyl-1H-indole and has a molecular formula of C19H28N4.

- Oxidation: It can experience phenylhydroxylation and piperidyl oxidation. These reactions are crucial for its metabolic transformation in biological systems.

- O-dealkylation: This process involves the removal of alkyl groups, leading to the formation of various metabolites .

- N-dealkylation: Similar to O-dealkylation, this reaction modifies the nitrogen-containing structure of mazapertine, affecting its pharmacological properties .

These reactions are essential for understanding mazapertine's metabolic pathways and its pharmacokinetics.

Mazapertine exhibits a complex biological activity profile due to its interactions with multiple neurotransmitter systems. Its primary actions include:

- Dopamine Receptor Antagonism: By blocking dopamine D2 receptors, mazapertine helps alleviate symptoms of psychosis and mood disorders.

- Serotonin Modulation: The compound also acts on serotonin receptors, which may contribute to its efficacy in managing anxiety and depression-related symptoms.

- Norepinephrine Effects: Its interaction with norepinephrine receptors suggests potential applications in conditions characterized by dysregulation of this neurotransmitter, such as attention deficit hyperactivity disorder.

The synthesis of mazapertine involves several steps that typically include:

- Formation of the Piperazine Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Alkylation Reactions: The introduction of the butyl group and other substituents occurs through alkylation methods.

- Final Assembly: The last steps involve coupling various fragments together to form the complete mazapertine structure.

Recent studies have highlighted novel synthetic routes that utilize ladderane compounds as building blocks, showcasing alternative methods for mazapertine synthesis .

Mazapertine is primarily used in the treatment of schizophrenia and other psychotic disorders. Its unique receptor profile allows it to manage both positive and negative symptoms associated with these conditions effectively. Additionally, due to its action on serotonin and norepinephrine systems, it may have potential applications in treating mood disorders, anxiety disorders, and possibly even neurodegenerative diseases where dopaminergic signaling is impaired.

Interaction studies have demonstrated that mazapertine has significant binding affinity for various receptor types beyond dopamine receptors. These include:

- Serotonin Receptors: Its interaction with serotonin 5-HT1A receptors suggests a role in modulating mood and anxiety.

- Norepinephrine Receptors: Engagement with norepinephrine systems indicates potential effects on attention and arousal mechanisms .

These interactions underscore the multifaceted nature of mazapertine's pharmacological effects.

Similar Compounds: Comparison with Other Compounds

Mazapertine shares structural and functional similarities with several other compounds used in psychiatric treatment. Below is a comparison highlighting its uniqueness:

| Compound | Class | Primary Action | Unique Features |

|---|---|---|---|

| Nemonapride | Antipsychotic | Dopamine D2 receptor antagonist | Selective for dopamine pathways |

| Olanzapine | Atypical Antipsychotic | Dopamine D2 and serotonin 5-HT2A antagonist | Broader receptor activity affecting multiple pathways |

| Risperidone | Atypical Antipsychotic | Dopamine D2 and serotonin 5-HT2A antagonist | Stronger affinity for serotonin receptors |

| Aripiprazole | Atypical Antipsychotic | Partial agonist at dopamine D2 receptors | Unique mechanism as a partial agonist |

Mazapertine's distinct combination of receptor antagonism sets it apart from these compounds, particularly in its balanced modulation of both dopaminergic and serotonergic systems.